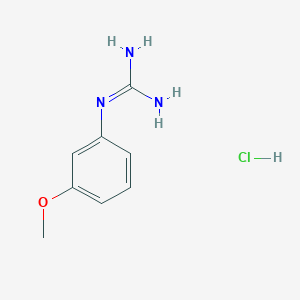

N-(3-Methoxy-phenyl)-guanidine hydrochloride

Descripción general

Descripción

N-(3-Methoxy-phenyl)-guanidine hydrochloride is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 3-methoxyphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride typically involves the reaction of 3-methoxyaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The general reaction scheme is as follows:

Step 1: 3-Methoxyaniline reacts with cyanamide in the presence of an acid catalyst.

Step 2: The intermediate formed is treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Methoxy-phenyl)-guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or otherwise substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(3-Methoxy-phenyl)-guanidine hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy and bioavailability. Notably, it has been explored for:

- Neuroprotective Agents : The compound exhibits potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders by modulating neurotransmitter release and receptor activity .

- Anticancer Drugs : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. In vitro studies show significant growth inhibition in various cancer cell lines .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and metabolic pathways. Its properties allow researchers to:

- Study Enzyme Interactions : The guanidine group interacts with various enzymes, providing insights into metabolic regulation and potential therapeutic targets .

- Explore Antimicrobial Activities : Preliminary studies reveal antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Analytical Chemistry

This compound is employed in analytical methods to enhance the detection and quantification of biomolecules:

- Biochemical Assays : It improves the accuracy of assays used to measure specific biomolecules, facilitating research in drug development and diagnostics .

Agricultural Chemistry

This compound is also significant in agricultural applications:

- Agrochemical Formulation : It contributes to the development of more effective pesticides and herbicides, enhancing crop protection strategies .

Material Science

Research into the compound's properties has led to its exploration in material science:

- Novel Materials Development : Investigations focus on creating materials with enhanced thermal stability and conductivity, which could have applications in electronics and other fields .

Case Studies

- Anticancer Activity Study :

-

Antimicrobial Efficacy Research :

- Objective : To determine the antimicrobial properties against Pseudomonas aeruginosa.

- Results : MIC values between 20 to 50 µg/mL indicate comparable effectiveness to standard antibiotics.

Mecanismo De Acción

The mechanism of action of N-(3-Methoxy-phenyl)-guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, modulating their activity. The methoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

N-(3-Methoxy-phenyl)-guanidine hydrochloride can be compared with other guanidine derivatives:

N-Phenyl-guanidine: Lacks the methoxy group, resulting in different chemical properties and biological activities.

N-(4-Methoxy-phenyl)-guanidine: The position of the methoxy group affects the compound’s reactivity and interactions.

N-(3-Methoxy-phenyl)-urea: Similar structure but different functional group, leading to distinct chemical behavior.

Uniqueness: The presence of the methoxy group at the 3-position in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

N-(3-Methoxy-phenyl)-guanidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and studies.

- Molecular Formula : C9H12ClN3O

- Molecular Weight : Approximately 201.65 g/mol

- CAS Number : 112677-52-8

- Solubility : Water-soluble due to its hydrochloride form.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown efficacy against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these activities suggest that the compound could serve as a potential candidate for developing new antimicrobial agents. For instance, studies have reported MIC values ranging from 20 to 50 µg/mL against certain strains, indicating comparable effectiveness to standard antibiotics like ceftriaxone.

2. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in various cancer cell lines. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

In vitro studies have shown that treatment with this compound results in significant cell growth inhibition, with IC50 values reported as low as 1.66 µM for MCF-7 cells . Furthermore, it has been observed to alter cell cycle progression, leading to G0/G1 phase arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Interaction : The guanidine group can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

The methoxy group enhances membrane permeability, facilitating better cellular uptake and increased efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other guanidine derivatives:

| Compound Name | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| N-(4-Methoxy-phenyl)-guanidine | C9H12ClN3O | 22594132 | Antimicrobial; anticancer potential |

| N-(2-Methoxy-phenyl)-guanidine | C9H12ClN3O | 57004-60-1 | Limited studies; potential neuroactivity |

| N-(3-Methoxy-phenyl)-urea | C9H11N3O | 7018035 | Antimicrobial; less soluble |

The presence of the methoxy group at the 3-position is crucial for enhancing solubility and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited a significant inhibition zone against E. coli and S. aureus, comparable to standard antibiotics .

- Anticancer Study : In a study involving MCF-7 cells, treatment with this compound resulted in a notable increase in apoptotic cells and a decrease in viable cells after 24 hours of exposure .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-3-6(5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHGAWMDLGVFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583269 | |

| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-52-8 | |

| Record name | N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.